
1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol
Overview
Description
1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol: is an organic compound with the chemical formula C13H16O2 . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a benzyl group attached to the pyran ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol typically involves the reaction of benzyl alcohol with 5,6-dihydro-2H-pyran-3-methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product through a nucleophilic substitution mechanism .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Chemistry: 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential role in the development of enzyme inhibitors and receptor modulators .
Medicine: this compound derivatives have shown promise in medicinal chemistry. They are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the pyran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-ol
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-aldehyde
- alpha-Benzyl-5,6-dihydro-2H-pyran-3-ketone
Comparison: Compared to its analogs, 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol is unique due to its methanol functional group. This group enhances its solubility in polar solvents and increases its reactivity in nucleophilic substitution reactions. Additionally, the methanol group can participate in hydrogen bonding, which can influence the compound’s biological activity .
Biological Activity
1-(3,6-Dihydro-2H-pyran-5-yl)-2-phenylethanol is an organic compound with the molecular formula . This compound is a derivative of pyran, a six-membered heterocyclic compound. Its unique structure, featuring a benzyl group attached to the pyran ring, positions it as a valuable intermediate in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
This compound can be synthesized through the reaction of benzyl alcohol with 5,6-dihydro-2H-pyran-3-methanol under acidic conditions. Strong acids like sulfuric acid or hydrochloric acid catalyze this reaction, facilitating nucleophilic substitution mechanisms that yield the desired product.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression . For instance, compounds derived from pyran structures have been linked to enhanced activity against various cancer types due to their ability to target specific cellular pathways.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . This suggests its potential utility in treating inflammatory diseases.
3. Enzyme Inhibition
This compound serves as a building block for synthesizing enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting diseases where enzyme modulation is beneficial .
The mechanism of action involves interactions between the compound and specific molecular targets within biological systems. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the pyran ring facilitates hydrogen bonding with polar amino acids. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Alpha-Benzyl-5,6-dihydro-2H-pyran-3-ol | Pyran derivative | Anticancer and anti-inflammatory |
Alpha-Benzyl-5,6-dihydro-2H-pyran-3-aldehyde | Pyran derivative | Enzyme inhibition |
Alpha-Benzyl-5,6-dihydro-2H-pyran-3-ketone | Pyran derivative | Potential neuroprotective effects |
This table illustrates how variations in structure influence biological activity and therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of pyran derivatives in clinical settings:
- Study on Anticancer Properties : A study evaluated the effects of a series of pyran derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyran derivatives in animal models of arthritis. The findings demonstrated a marked reduction in inflammation markers following treatment with these compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for preparing 1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of phenyl-substituted diols using acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and reaction time to improve yields (typically 60-75%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diastereomers .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer : 1H and 13C NMR can identify stereoisomers by analyzing coupling constants (e.g., vicinal protons in the dihydro-pyran ring). X-ray crystallography (as demonstrated for structurally similar compounds in ) provides definitive stereochemical confirmation. IR spectroscopy helps verify hydroxyl and ether functional groups .
Q. What safety protocols are recommended for handling this compound in lab settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store in inert, airtight containers at ≤4°C to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols, as outlined in safety data sheets for analogous dihydro-pyran derivatives .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. For example, the electron-rich dihydro-pyran ring may act as a diene, with transition-state analysis revealing activation energies for competing pathways .
Q. What experimental approaches resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Systematic reproducibility studies should control variables like catalyst purity (e.g., anhydrous vs. hydrated p-TsOH) and moisture levels. Design of Experiments (DoE) frameworks can identify critical factors (e.g., temperature, solvent) and interactions causing yield discrepancies .
Q. How do solvent effects influence the regioselectivity of functionalizing the dihydro-pyran moiety?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks at the pyran C5 position, while non-polar solvents favor C3 functionalization. Solvent dielectric constants correlate with observed product ratios in SN2-like mechanisms .
Q. What strategies optimize enantiomeric excess in asymmetric syntheses of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acetylation) enriches enantiomers, as validated by chiral HPLC .
Q. Data Analysis & Mechanistic Studies
Q. How is X-ray crystallography applied to validate the conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond angles and torsional strain in the dihydro-pyran ring. Comparative analysis with DFT-optimized structures identifies deviations caused by crystal packing effects .
Q. What kinetic studies elucidate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies (pH 1-13, 40-80°C) and monitor via LC-MS. Pseudo-first-order kinetics model degradation rates, revealing acid-catalyzed ring-opening as the dominant pathway. Arrhenius plots extrapolate shelf-life under standard conditions .
Q. Application-Oriented Research
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyran-5-yl)-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-3,5-7,13-14H,4,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMEGSOOZSUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C(CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937564 | |
Record name | 1-(5,6-Dihydro-2H-pyran-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16891-80-8 | |
Record name | 5,6-Dihydro-α-(phenylmethyl)-2H-pyran-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16891-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vedrenan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5,6-Dihydro-2H-pyran-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-benzyl-5,6-dihydro-2H-pyran-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-BENZYL-5,6-DIHYDRO-2H-PYRAN-3-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IW3C60J1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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